2-Ethylhexyl isocyanatocarbonate

Übersicht

Beschreibung

2-Ethylhexyl isocyanatocarbonate is an organic compound that belongs to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, coatings, and adhesives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethylhexyl isocyanatocarbonate can be synthesized through several methods. One common method involves the reaction of an alcohol with phosgene, followed by the addition of an amine . Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant . Additionally, the Curtius rearrangement, which involves the degradation of an acyl azide to an isocyanate and nitrogen gas, is also used .

Industrial Production Methods

The industrial production of isocyanates, including 2-ethylhexyloxycarbonyl isocyanate, predominantly relies on the phosgene process. This method involves the reaction of an amine with phosgene to produce the isocyanate . due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexyl isocyanatocarbonate undergoes several types of reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).

Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions

Water: Catalyzed by tertiary amines.

Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

Amines: Direct reaction followed by base-catalyzed proton transfer.

Major Products

Carbamic Acid: Decomposes to carbon dioxide and an amine.

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl isocyanatocarbonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethylhexyloxycarbonyl isocyanate involves its reactivity with nucleophiles. The compound reacts with hydrogen-acidic compounds such as alcohols, phenols, and amines through three fundamental mechanisms :

Anionic Mechanism: Involves the transformation of the hydrogen-acidic compound into an anion, which then reacts with the isocyanate.

Concerted Mechanism: Proton transfer to the base and nucleophilic addition to the isocyanate occur simultaneously.

Direct Addition Mechanism: Direct addition of the nucleophile to the isocyanate followed by base-catalyzed proton transfer.

Vergleich Mit ähnlichen Verbindungen

2-Ethylhexyl isocyanatocarbonate can be compared with other isocyanates such as:

- Phenyl isocyanate

- Hexyl isocyanate

- Octyl isocyanate

- Benzyl isocyanate

Uniqueness

This compound is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. This uniqueness makes it particularly suitable for specific industrial applications such as the production of flexible and durable polyurethanes .

Eigenschaften

CAS-Nummer |

62724-16-7 |

|---|---|

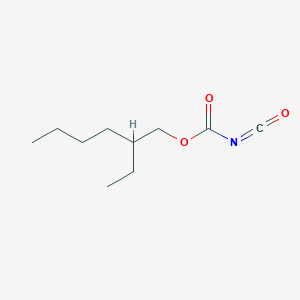

Molekularformel |

C10H17NO4 |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

2-ethylhexyl isocyanato carbonate |

InChI |

InChI=1S/C10H17NO4/c1-3-5-6-9(4-2)7-14-10(13)15-11-8-12/h9H,3-7H2,1-2H3 |

InChI-Schlüssel |

ZVKNHRRUOLQYPL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)COC(=O)ON=C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)methyl benzoate](/img/structure/B8555743.png)